1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

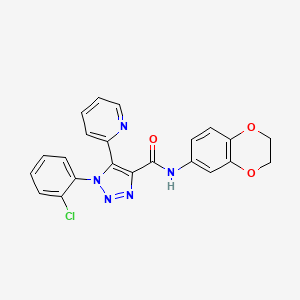

The compound 1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a 2-chlorophenyl group at the 1-position, a pyridin-2-yl group at the 5-position, and a carboxamide moiety linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O3/c23-15-5-1-2-7-17(15)28-21(16-6-3-4-10-24-16)20(26-27-28)22(29)25-14-8-9-18-19(13-14)31-12-11-30-18/h1-10,13H,11-12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCMOFJIOWIJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer and kinase inhibition activities based on various studies.

Molecular Formula: C19H19ClN4O3

Molecular Weight: 392.84 g/mol

CAS Number: Not explicitly available in the search results.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Cell Lines: Compounds in this class have shown activity against various cancer cell lines including Huh7 (liver cancer), Caco2 (colorectal cancer), and MDA-MB 231 (breast cancer). In vitro tests revealed IC50 values lower than 10 μM for some derivatives, indicating potent antiproliferative effects .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial in cancer progression:

- DYRK1A Inhibition: Some derivatives have been identified as selective inhibitors of DYRK1A with sub-micromolar affinities. For example, a related compound showed an IC50 value of 0.033 μM against DYRK1A . This suggests that the compound may interfere with signaling pathways involved in cell proliferation and survival.

Structure Activity Relationship (SAR)

The structural components of the compound play a significant role in its biological activity:

| Component | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity to target proteins. |

| Benzodioxin Moiety | Contributes to the overall stability and biological activity. |

| Pyridine Ring | Essential for interaction with kinase targets. |

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various triazole derivatives, the compound was evaluated alongside others in its class. The results indicated that modifications to the benzodioxin structure significantly impacted the potency against cancer cell lines. The most effective compounds demonstrated IC50 values ranging from 5 to 10 μM across multiple tumor types .

Study 2: Kinase Inhibition Profile

Another research effort focused on the kinase inhibition profile of compounds structurally related to the target compound. The study utilized a panel of kinases including DYRK1A and GSK3α/β. Compounds exhibiting high inhibitory activity were further analyzed for their potential therapeutic applications in treating neurodegenerative diseases and cancers where these kinases are implicated .

Comparison with Similar Compounds

Research Tools and Structural Analysis

Crystallographic tools like SHELXL and WinGX are critical for resolving the 3D structures of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions . These insights guide optimization of substituent geometry for improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.